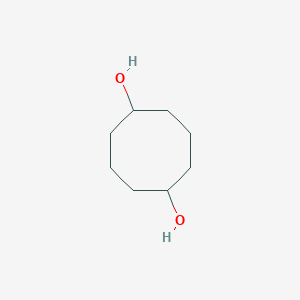

cis-1,5-Cyclooctanediol

Overview

Description

Molecular Structure Analysis

The molecular structure of cis-1,5-Cyclooctanediol is represented by the SMILES stringO[C@H]1CCCC@@HCCC1 . The InChI representation is 1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2/t7-,8+ . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 105-107 °C at 0.05 mmHg and a melting point of 73-75 °C .Scientific Research Applications

Catalytic Applications : cis-1,5-Cyclooctanediol is used in catalysis. For instance, cis-1,2-Divinylcyclobutanes can be transformed into cis,cis-cycloocta-1,5-diene-PdCl2 complexes using dibenzonitrilepalladium(II) chloride. This conversion is crucial for the preparation of PdCl2 complexes with equatorial or axial positions of the methyl group (Heimbach & Molin, 1973).

Chemical Synthesis and Oxidation Processes : The compound plays a significant role in chemical synthesis. For example, the cis-dihydroxylation and epoxidation of alkenes catalyzed by [MnIV2O3(tmtacn)2]2+ with H2O2 as an oxidant is enhanced by the use of carboxylic acids, leading to the formation of carboxylate-bridged dinuclear complexes. This process is particularly effective for cis-cyclooctanediol (de Boer et al., 2005).

Homogeneous Catalysis : this compound is used in homogeneous catalysis as well. The [Ru(Me3tacn)Cl3] catalyst, along with aqueous H2O2 and additives, can effectively oxidize alkenes to their corresponding cis-diols, as demonstrated in the synthesis of cis-1,2-cycloheptanediol and cis-1,2-cyclooctanediol (Yip et al., 2008).

Organic Process Research : this compound is also crucial in organic process research. For instance, permanganate oxidations of cycloalkenes using a turbulent stirring technique can yield a series of cis-glycols, including 1,2-cyclooctanediol (Taylor et al., 1998).

Catalytic Systems for Synthesis : The compound has been shown to be an efficient ligand in Cu-catalytic systems for cross-coupling reactions, demonstrating versatility and efficiency in the synthesis of important chemical structures (Kabir et al., 2010).

Polymerization Processes : this compound is involved in polymerization processes. For example, the Grubbs catalysts' low cis:trans selectivity in the primary metathesis of 1,5-cyclooctadiene (COD) and its role in the secondary metathesis of 1,4-polybutadiene are noteworthy (Allaert et al., 2008).

Safety and Hazards

Cis-1,5-Cyclooctanediol is classified as a combustible solid . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Properties

IUPAC Name |

cyclooctane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNXUVOJBGHQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177971 | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-82-8 | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-cyclooctane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research papers highlight the importance of molecular structure in aqueous solutions. How does the structure of cis-1,5-cyclooctanediol influence its interactions in aqueous environments?

A1: While the provided research papers don't specifically investigate the behavior of this compound in aqueous solutions, they offer valuable insights into how similar cyclic molecules interact. [, ] The research emphasizes that the position and number of hydroxyl (-OH) groups on cyclic molecules significantly impact their interactions with water molecules. [] These interactions are crucial for understanding a molecule's solubility, stability, and potential biological activity in aqueous environments. The presence of two hydroxyl groups in this compound suggests it could participate in hydrogen bonding with water, influencing its solubility and behavior in biological systems.

Q2: One of the studies mentions using electrophoretic zymograms to investigate oxidoreductases involved in the reduction of carbonyl compounds. Could similar techniques be employed to study potential metabolic pathways of this compound?

A2: The study demonstrating the use of electrophoretic zymograms to analyze oxidoreductase activity with various substrates, including cyclic alcohols like 1,4-cyclooctanediol and this compound, suggests a potential avenue for investigating this compound metabolism. [] By employing similar techniques with appropriate enzyme sources and cofactors, researchers could identify enzymes capable of metabolizing this compound, shedding light on its metabolic fate and potential downstream effects.

A3: While the abstract mentioning the X-ray crystal structure analysis of this compound lacks detailed information, determining a molecule's crystal structure is fundamentally important. [] It provides a three-dimensional representation of the molecule's atomic arrangement, revealing crucial information about bond lengths, bond angles, and overall molecular conformation. This structural information is invaluable for understanding a molecule's physical and chemical properties, including its stability, reactivity, and potential interactions with other molecules, including biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)